molecular formula C20H16ClN5OS B2369705 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 852373-13-8

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2369705
CAS No.: 852373-13-8
M. Wt: 409.89
InChI Key: JUAORNKDNKASIS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The process typically starts with a commercially available starting material, which undergoes a nucleophilic reaction using hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR . For instance, the 1H NMR spectrum of a similar compound showed multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .


Chemical Reactions Analysis

Triazole compounds, including this one, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined experimentally . The IR absorption spectra can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Assessment

The compound falls under the category of fused heterocyclic 1,2,4-triazoles, noted for their variety of biological properties. A method for synthesizing novel acetamides, including those with [1,2,4]triazolo[4,3-a]pyridine derivatives, has been developed. These compounds have undergone pharmacological activity studies, highlighting their potential in medicinal chemistry (Karpina et al., 2019).

Structure Analysis and Theoretical Studies

Research has been conducted on the synthesis, structure analysis, and theoretical study of pyridazine analogs, including their medicinal relevance. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized through spectroscopic techniques and density functional theory calculations (Sallam et al., 2021).

Potential in Antidiabetic Medication

A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management. These compounds have shown promising results in silico and in vitro, indicating their potential as anti-diabetic drugs (Bindu et al., 2019).

Antiviral Applications

Some novel derivatives of triazolo[4,3‐b]pyridazine have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential applications in treating viral infections (Shamroukh & Ali, 2008).

Anticancer and Antimicrobial Activity

Derivatives of triazolo and pyridazine have been synthesized and evaluated for their anticancer and antimicrobial activities. This research indicates the potential use of these compounds in cancer treatment and infection control (Kumar et al., 2019).

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to bind with a variety of enzymes and receptors in the biological system . For instance, some compounds have shown promising antiviral activity .

Safety and Hazards

The safety of these compounds is typically evaluated on normal cell lines . Most of the tested compounds exhibited cytotoxicity at certain concentrations . Therefore, it’s crucial to consider the potential cytotoxic effects when handling and using these compounds.

Future Directions

Given the versatile biological activities of triazole compounds, there is potential for further exploration and development of these compounds for various applications . Future research could focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c1-13-2-8-16(9-3-13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAORNKDNKASIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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